3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate
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Overview
Description
3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that features a combination of a benzoisothiazole moiety and a dichlorophenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. One common approach is to start with the preparation of the benzoisothiazole derivative, followed by the introduction of the amino propyl group, and finally, the esterification with 2-(2,4-dichlorophenoxy)acetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate
- 2-(2,4-Dichlorophenoxy)acetic acid
- Benzoisothiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O5S/c19-12-6-7-15(14(20)10-12)27-11-17(23)26-9-3-8-21-18-13-4-1-2-5-16(13)28(24,25)22-18/h1-2,4-7,10H,3,8-9,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWGUBBILQXDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCOC(=O)COC3=C(C=C(C=C3)Cl)Cl)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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